molecular formula C18H21NO6 B11166727 N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine

Cat. No.: B11166727
M. Wt: 347.4 g/mol
InChI Key: NMSIOKJAAOZBDD-UHFFFAOYSA-N
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Description

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic organic compound belonging to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1. Anticancer Properties
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine exhibits significant anticancer activity. Studies indicate that derivatives of chromene compounds can inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound 1A172 glioma cells0.0074Patil et al. (2012)
Compound 14MCF-7 breast cancerNot specifiedPontes et al. (2018)
Compound 15HT29 colon cancerNot specifiedChauhan et al. (2020)

These findings suggest that modifications in the chromene structure can enhance cytotoxicity against specific cancer types.

2. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against α-glucosidase and tyrosinase, which are relevant in diabetes and skin pigmentation disorders, respectively:

EnzymeInhibition TypeIC50 (mM)Reference
α-glucosidaseInhibition4.90Dinparast et al. (2020)
TyrosinaseModerate inhibition3.50 - 12.20Dinparast et al. (2020)

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antitumor Activity Assessment : A study evaluated a series of chromene derivatives against multiple cancer cell lines, revealing that specific substitutions significantly increased their potency against MCF-7 and A549 cells (Kandeel et al., 2013).
  • Mechanistic Insights : Research utilizing in-silico docking studies provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression and metabolic pathways (Chauhan et al., 2020).
  • Pharmacological Studies : Further pharmacological evaluations demonstrated the compound's ability to modulate key signaling pathways associated with tumor growth and metastasis, suggesting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the glycine moiety, which may confer distinct biological and chemical properties.

Biological Activity

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine, also known as N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyDetails
Chemical Name N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline
CAS Number 1009232-08-9
Molecular Formula C21H27NO6
Molecular Weight 389.44 g/mol

Structure

The compound features a chromene backbone, which is known for its broad spectrum of biological activities. The presence of the propanoyl and glycine moieties enhances its potential for interaction with various biological targets.

Antioxidant Properties

Research indicates that compounds with a chromene structure exhibit significant antioxidant activities. The antioxidant potential is crucial for mitigating oxidative stress-related diseases. For instance, studies have shown that derivatives of chromenes can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest . The interaction with tubulin has also been noted, leading to inhibited cell proliferation in various cancer cell lines .

Antimicrobial Activity

The compound shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Similar chromene derivatives have been reported to possess antibacterial properties, making them potential candidates for developing new antibiotics .

Anticholinesterase Activity

Cholinesterase inhibitors are crucial in treating neurodegenerative disorders such as Alzheimer's disease. Compounds related to this compound have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in neurotransmission .

The biological effects of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yloxy]propanoyl}glycine are attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Apoptosis Induction : By activating caspases, the compound can trigger programmed cell death in cancer cells, effectively reducing tumor growth.
  • Enzyme Inhibition : The interaction with cholinesterases suggests a competitive inhibition mechanism, where the compound mimics the substrate of these enzymes.

Case Studies

  • Study on Antioxidant Activity : A study involving chromene derivatives demonstrated significant DPPH radical scavenging activity, indicating potential use as an antioxidant agent in therapeutic formulations .
  • Anticancer Evaluation : In vitro studies showed that related compounds could inhibit cell growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : A recent investigation revealed that derivatives of this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their utility in treating infections caused by these pathogens.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

2-[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoylamino]acetic acid

InChI

InChI=1S/C18H21NO6/c1-4-5-12-8-16(22)25-17-10(2)14(7-6-13(12)17)24-11(3)18(23)19-9-15(20)21/h6-8,11H,4-5,9H2,1-3H3,(H,19,23)(H,20,21)

InChI Key

NMSIOKJAAOZBDD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC(=O)O

Origin of Product

United States

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